molecular formula C7H13NO B1424871 2-Cyclopropylmorpholine CAS No. 1063734-79-1

2-Cyclopropylmorpholine

Cat. No.: B1424871
CAS No.: 1063734-79-1
M. Wt: 127.18 g/mol
InChI Key: VOJNVOZYKCIITR-UHFFFAOYSA-N
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Description

2-Cyclopropylmorpholine (CAS: 1063734-79-1) is a substituted morpholine derivative characterized by a cyclopropyl group attached to the morpholine ring at the 2-position. Morpholine derivatives are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity and ability to modulate physicochemical properties.

Properties

IUPAC Name

2-cyclopropylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6(1)7-5-8-3-4-9-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJNVOZYKCIITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679034
Record name 2-Cyclopropylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063734-79-1
Record name 2-Cyclopropylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylmorpholine
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Preparation Methods

Nucleophilic Substitution Approach

One of the most prevalent methods involves the nucleophilic substitution of a suitable halogenated precursor with cyclopropylamine or its derivatives. This approach typically proceeds via the following steps:

  • Preparation of the halogenated precursor: Usually, 2-chloroacetamide or similar compounds are synthesized through chlorination of acetamide derivatives.
  • Nucleophilic attack: Cyclopropylamine acts as a nucleophile, attacking the electrophilic carbon in the halogenated precursor, resulting in the formation of 2-Cyclopropylmorpholine.

Reaction Example:

2-chloroacetamide + cyclopropylamine → this compound + HCl

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Base: Sodium hydroxide or potassium carbonate
  • Temperature: Room temperature to 80°C
  • Reaction Time: 12-24 hours

Cyclization of Amino Alcohols

Another route involves cyclization of amino alcohols bearing a cyclopropyl group. This method is often employed in green synthesis approaches:

  • Starting Material: 2-Amino-1-cyclopropanol derivatives
  • Cyclization: Under basic conditions, intramolecular cyclization occurs, forming the morpholine ring.

Reaction Example:

Amino alcohol derivative + base → this compound

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Base: Sodium hydride or potassium tert-butoxide
  • Temperature: 60-100°C
  • Duration: 8-16 hours

Multi-step Synthesis via Protective Groups

Patented methods describe multi-step syntheses starting from simpler amines or alcohols, involving protective group strategies (e.g., Boc protection) to control reactivity and selectivity:

  • Step 1: Boc protection of amino groups
  • Step 2: Alkylation or acylation to introduce the cyclopropyl group
  • Step 3: Deprotection and cyclization to form the morpholine ring

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Reagents: Boc anhydride, cyclopropyl derivatives, bases like triethylamine
  • Temperature: Ambient to 50°C

Data Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Temperature Yield Notes
Nucleophilic substitution 2-chloroacetamide + cyclopropylamine NaOH or K2CO3 DMF or THF 25-80°C 60-85% Widely used, scalable
Cyclization of amino alcohols 2-Amino-1-cyclopropanol derivatives NaH or t-BuOK Ethanol or methanol 60-100°C 50-70% Green synthesis route
Multi-step with protection Protected amino derivatives Boc anhydride, acyl chlorides Dichloromethane RT to 50°C 55-80% High purity, controlled

Research Findings and Optimization Insights

Recent research emphasizes the importance of reaction conditions in optimizing yield and purity:

  • Solvent Choice: Dichloromethane and tetrahydrofuran are preferred for their inertness and solubility profiles.
  • Base Selection: Triethylamine and potassium carbonate are effective in facilitating nucleophilic substitution without side reactions.
  • Temperature Control: Moderate temperatures (25-80°C) balance reaction rate and selectivity, minimizing decomposition of cyclopropyl groups.
  • Green Chemistry Approaches: Use of amino alcohols and intramolecular cyclization offers environmentally friendly alternatives with comparable yields.

Research also indicates that protecting groups like Boc improve selectivity during multi-step syntheses, and that the cyclization of amino alcohols can be optimized through solvent and temperature adjustments to maximize yield.

Notes on Industrial Scale-Up

While laboratory methods are well-established, scaling up requires careful control of reaction parameters to prevent side reactions, especially the decomposition of cyclopropyl groups under harsh conditions. Solvent recycling and greener reagents are increasingly adopted to meet environmental standards.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

Chemistry

2-Cyclopropylmorpholine serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions:

  • Synthesis of Complex Organic Molecules : It is often employed in the synthesis of pharmaceuticals and agrochemicals.
  • Reactions :
    • Oxidation : Can be oxidized to form N-oxides.
    • Reduction : Converts into different amine derivatives.
    • Substitution : Participates in nucleophilic substitution reactions.
Reaction TypeProduct TypeCommon Reagents
OxidationN-oxidesHydrogen peroxide, peracids
ReductionAmine derivativesLithium aluminum hydride (LiAlH4)
SubstitutionSubstituted morpholinesAlkyl halides, acyl chlorides

Biology

The biological activity of this compound has been a focus of pharmacological research:

  • Ligand Activity : Acts as a ligand in biochemical assays.
  • Potential Antidepressant : Exhibits similar activity to fluoxetine, suggesting potential therapeutic applications in treating mood disorders.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of this compound showed significant binding affinity to serotonin transporters, indicating their potential use as antidepressants.

Medicine

Research indicates that this compound may have applications in drug development:

  • Renin Inhibition : Studies have shown that derivatives can inhibit renin, an enzyme critical for blood pressure regulation.

Case Study: Renin Inhibitors

A recent study synthesized novel derivatives of this compound that exhibited potent renin inhibitory activity. The optimization was achieved through structure-based drug design, leading to improved pharmacokinetic profiles.

Industry

In industrial applications, this compound is used for:

  • Production of Pharmaceuticals : Its unique structure enhances the properties of final pharmaceutical products.
  • Agrochemicals : It is utilized in the formulation of various agrochemical products.

The compound's interaction with biological targets is crucial for its efficacy:

  • Mechanism of Action : Similar to fluoxetine, it modulates neurotransmitter systems, influencing mood and behavior.
  • Anticancer Activity : Morpholine derivatives have been investigated for their potential anticancer effects against various cancer cell lines.
Biological TargetActivity TypeAssay Method
ReninInhibitionStructure-based drug design
Cancer Cell LinesAnticancerSulforhodamine B assay

Mechanism of Action

The mechanism of action of 2-Cyclopropylmorpholine involves its interaction with specific molecular targets. As a structural analog of fluoxetine, it is believed to exert its effects by modulating the activity of neurotransmitter systems in the brain. This modulation can influence mood and behavior, making it a potential candidate for the treatment of depression and other mood disorders.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Selected Morpholine Derivatives

Compound Name CAS Number Substituents Suppliers Key Features (Inferred)
This compound 1063734-79-1 Cyclopropyl at 2-position 2 Moderate steric hindrance
2-Cyclopropyl-3,3-dimethylmorpholine 2091139-79-4 Cyclopropyl, two methyl groups at 3-position 1 Increased hydrophobicity and steric bulk
1-Morpholin-4-ylacetone 6704-35-4 Acetone group at 1-position 3 Higher polarity due to ketone moiety
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 24314-35-0 Cyclopropyl, tetrahydroisoquinoline backbone 3 Enhanced aromaticity and basicity

Key Findings:

2-Cyclopropyl-3,3-dimethylmorpholine’s additional methyl groups increase steric hindrance, which may reduce nucleophilicity but improve metabolic stability in pharmaceutical contexts .

Polarity and Solubility: 1-Morpholin-4-ylacetone’s ketone group likely improves water solubility relative to this compound, which lacks polar functional groups . Hydrochloride salts (e.g., N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride) exhibit higher solubility in polar solvents compared to free bases .

Biological Activity

2-Cyclopropylmorpholine is a cyclic amine compound with the molecular formula C7H13NOC_7H_{13}NO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by a morpholine ring with a cyclopropyl substituent at the 2-position. The unique structure contributes to its interaction with various biological targets.

PropertyValue
Molecular FormulaC7H13NO
Molecular Weight129.19 g/mol
StructureStructure
ClassificationCyclic amine

Research indicates that this compound exhibits significant activity against various biological targets, including:

  • Renin Inhibition : A study identified derivatives of morpholine that interact with the renin catalytic site, suggesting that this compound could serve as a scaffold for developing potent renin inhibitors. These compounds demonstrated novel binding interactions that enhance their inhibitory activity against renin, which is crucial in regulating blood pressure and cardiovascular health .
  • Anticancer Activity : Morpholine derivatives have been investigated for their anticancer properties. In particular, complexes formed with metal ions (Cu(II) and Zn(II)) showed promising results against renal, melanoma, and breast cancer cell lines. The anticancer activity was assessed using the Sulforhodamine B assay, revealing IC50 values that indicate significant potency .

Case Study 1: Renin Inhibitors

A recent study focused on the synthesis of novel 2-carbamoyl morpholine derivatives, including this compound, which exhibited potent renin inhibitory activity. The study utilized structure-based drug design (SBDD) to optimize these compounds for better pharmacokinetic profiles. The findings highlighted the importance of specific hydrogen bonding interactions between the compound and key residues in the renin catalytic site, leading to improved efficacy in lowering blood pressure .

Case Study 2: Anticancer Applications

In another investigation, morpholinyldithiocarbamate complexes were synthesized and evaluated for their anticancer effects. The study found that these complexes exhibited IC50 values as low as 1.51 μM against renal cancer cells, indicating a strong potential for therapeutic applications in oncology. The structural analysis revealed favorable interactions between the compounds and cancer cell lines, further supporting their use as anticancer agents .

Research Findings

Recent studies have contributed to understanding the biological activity of this compound in various contexts:

  • Binding Affinity : The compound's ability to form hydrogen bonds with target proteins enhances its biological efficacy. For instance, interactions with serine and threonine residues on renin were crucial for its inhibitory action .
  • Antitumor Activity : The anticancer properties were evaluated through various assays, demonstrating that certain derivatives possess higher potency than standard treatments like parthenolide .

Q & A

Basic: What are the standard synthetic routes for 2-Cyclopropylmorpholine, and how can their efficiency be validated?

Methodological Answer:
The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of morpholine derivatives with cyclopropyl-containing electrophiles. Key steps include:

  • Ring-Opening Alkylation : Reacting morpholine with a cyclopropane-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Characterization : Validate purity using HPLC (≥95%) and structural confirmation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). Reproducibility requires strict control of reaction temperature and stoichiometry .
  • Efficiency Metrics : Calculate yield, atom economy, and process mass intensity (PMI) to compare routes.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm as multiplet) and morpholine ring protons (δ 2.5–3.5 ppm). 13^{13}C NMR confirms quaternary cyclopropyl carbons (δ 10–20 ppm) .
  • HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with ESI-MS to assess purity and detect byproducts.
  • Elemental Analysis : Validate molecular formula (C₇H₁₃NO) with ≤0.3% deviation .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) and replicate experiments under standardized conditions (pH, temperature, solvent) .
  • Statistical Analysis : Apply ANOVA or t-tests to assess variability between datasets. For conflicting IC₅₀ values, check compound stability (e.g., via accelerated degradation studies) and assay interference (e.g., solvent-DMSO interactions) .
  • Meta-Analysis : Compare structural analogs in public databases (e.g., ChEMBL) to identify structure-activity relationship (SAR) trends .

Advanced: What experimental design strategies optimize the synthesis of enantiomerically pure this compound?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC with amylose-based columns or employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated cyclopropanation) .
  • Dynamic Kinetic Resolution : Combine enantioselective catalysts (e.g., Ru-BINAP complexes) with kinetic control to favor a single enantiomer .
  • Characterization of Enantiopurity : Measure optical rotation and use chiral shift reagents in 19^{19}F NMR (if applicable) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification steps .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent solvent spread .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced: How can computational modeling predict the reactivity of this compound in novel chemical environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model cyclopropane ring strain (≈27 kcal/mol) and predict regioselectivity in electrophilic reactions .
  • MD Simulations : Simulate solvation effects (e.g., in DMSO vs. water) to assess stability and aggregation tendencies .
  • SAR Modeling : Train machine learning models on existing bioactivity data to prioritize derivatives for synthesis .

Basic: What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Acidic conditions (pH <3) typically cleave the cyclopropane ring .
  • Stabilization Strategies : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance aqueous stability .

Advanced: How should researchers design controls to isolate the pharmacological effects of this compound from off-target interactions?

Methodological Answer:

  • Negative Controls : Use morpholine analogs lacking the cyclopropyl group to differentiate target-specific effects .
  • Counter-Screening : Test against unrelated targets (e.g., kinases, GPCRs) to rule out polypharmacology .
  • CRISPR Knockout Models : Validate target engagement in cell lines with gene knockouts of the putative target .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylmorpholine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylmorpholine

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